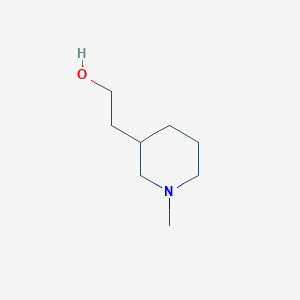
Thiocaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiocaine is a local anesthetic that belongs to the class of amino amides. It is used for pain relief during minor surgical procedures. Thiocaine is also known as ethyl 4-aminobenzoate thiocaine or procaine thiocaine. It is synthesized by the reaction of procaine with carbon disulfide.
Mechanism of Action
Thiocaine acts by blocking the voltage-gated sodium channels in nerves. This results in the loss of sensation in the area. Thiocaine binds to the sodium channels in their open state and stabilizes them in the closed state. This prevents the influx of sodium ions into the nerve cell, which is required for the generation of an action potential.
Biochemical and Physiological Effects:
Thiocaine has both biochemical and physiological effects. Biochemically, it inhibits the activity of the sodium channels in nerves. Physiologically, it results in the loss of sensation in the area where it is applied. Thiocaine also has vasodilatory effects, which can lead to a decrease in blood pressure.
Advantages and Limitations for Lab Experiments
Thiocaine has several advantages for lab experiments. It is a local anesthetic, which means that it can be applied directly to the area of interest without affecting the rest of the body. Thiocaine is also relatively easy to synthesize and purify. However, thiocaine has some limitations for lab experiments. Its effects are relatively short-lived, which can make it difficult to study long-term effects. Additionally, thiocaine can have variable effects depending on the concentration and application method.
Future Directions
There are several future directions for research on thiocaine. One area of interest is the development of more potent and selective local anesthetics. Another area of interest is the study of the long-term effects of local anesthetics on nerve function. Additionally, there is interest in the use of local anesthetics for the treatment of chronic pain. Finally, there is interest in the development of new methods for the delivery of local anesthetics, such as transdermal patches or injectable gels.
Synthesis Methods
Thiocaine is synthesized by the reaction of procaine with carbon disulfide. The reaction takes place in the presence of sodium hydroxide. The resulting product is purified by recrystallization in ethanol.
Scientific Research Applications
Thiocaine is widely used in scientific research for its local anesthetic properties. It is used to block the action of voltage-gated sodium channels in nerves, which results in the loss of sensation in the area. Thiocaine is also used as a tool to study the mechanism of action of local anesthetics.
properties
CAS RN |
120-49-0 |
|---|---|
Product Name |
Thiocaine |
Molecular Formula |
C13H20N2OS |
Molecular Weight |
252.38 g/mol |
IUPAC Name |
S-[2-(diethylamino)ethyl] 4-aminobenzenecarbothioate |
InChI |
InChI=1S/C13H20N2OS/c1-3-15(4-2)9-10-17-13(16)11-5-7-12(14)8-6-11/h5-8H,3-4,9-10,14H2,1-2H3 |
InChI Key |
KGFZGOVGODRJEE-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCSC(=O)C1=CC=C(C=C1)N |
Canonical SMILES |
CCN(CC)CCSC(=O)C1=CC=C(C=C1)N |
Other CAS RN |
120-49-0 |
synonyms |
Thiocaine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




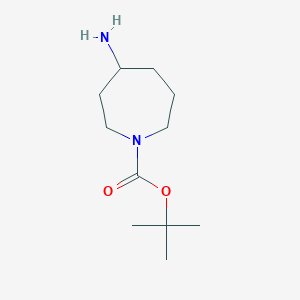

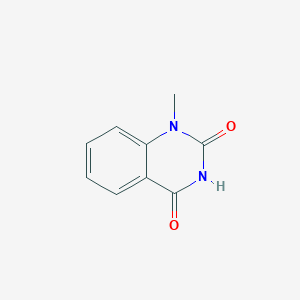

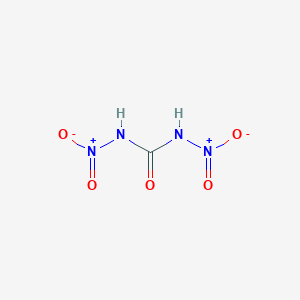
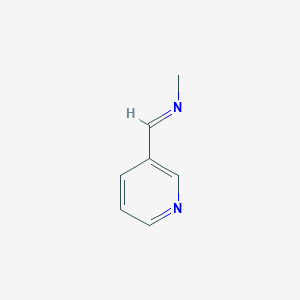

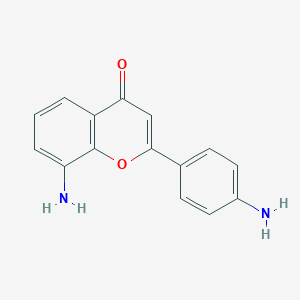
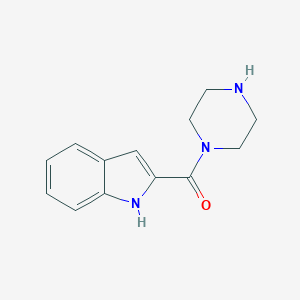


![3-(2-Bromoethyl)oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B171881.png)
